Electronic Tuning via 4-Fluoro Substitution: LogP Reduction Relative to 4-Chloro Analog
The 4-fluoro substituent on 1,2-bis(bromomethyl)-4-fluorobenzene provides a distinct lipophilicity profile compared to its 4-chloro analog. The target compound exhibits a computed XLogP3 of 3.1, whereas 1,2-bis(bromomethyl)-4-chlorobenzene (CAS 31684-14-7) has an XLogP3 of 3.7 [1]. This 0.6 unit reduction in LogP directly impacts the partitioning behavior and oral bioavailability potential of derived molecules, making the fluoro compound a preferred choice when lower lipophilicity is required to avoid off-target effects or improve solubility .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1,2-Bis(bromomethyl)-4-chlorobenzene (CAS 31684-14-7): 3.7 |
| Quantified Difference | Δ = -0.6 (target less lipophilic) |
| Conditions | Computed values from BOC Sciences and Kuujia databases |
Why This Matters
In drug discovery, a LogP difference of 0.6 can significantly alter membrane permeability, solubility, and metabolic stability, directly impacting lead optimization decisions.
- [1] BOC Sciences. 1,2-Bis(bromomethyl)-4-chlorobenzene (CAS 31684-14-7). Computed Properties: XLogP3 3.7. View Source
